Dbco-peg3-tco

Catalog No.
S12898124
CAS No.
M.F
C36H45N3O7
M. Wt
631.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dbco-peg3-tco

Product Name

Dbco-peg3-tco

IUPAC Name

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C36H45N3O7

Molecular Weight

631.8 g/mol

InChI

InChI=1S/C36H45N3O7/c40-34(18-19-35(41)39-28-31-12-7-6-10-29(31)16-17-30-11-8-9-15-33(30)39)37-20-22-43-24-26-45-27-25-44-23-21-38-36(42)46-32-13-4-2-1-3-5-14-32/h1-2,6-12,15,32H,3-5,13-14,18-28H2,(H,37,40)(H,38,42)/b2-1+/t32-/m1/s1

InChI Key

OYEIJQBQBCHZLD-XIASJIJZSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Isomeric SMILES

C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Dibenzocyclooctyne-polyethylene glycol-3-trans-cyclooctene, commonly referred to as DBCO-PEG3-TCO, is a specialized chemical compound utilized primarily in bioconjugation and drug delivery applications. This compound features a dibenzocyclooctyne (DBCO) moiety and a trans-cyclooctene (TCO) moiety linked by a polyethylene glycol (PEG) spacer. The DBCO group is notable for its ability to engage in strain-promoted alkyne-azide cycloaddition reactions without the need for metal catalysts, while the TCO moiety reacts with tetrazines through inverse electron demand Diels-Alder cycloaddition, forming stable dihydropyridazine linkages. The chemical formula of DBCO-PEG3-TCO is C36H45N3O7C_{36}H_{45}N_{3}O_{7}, with a molecular weight of 631.76 g/mol, and it typically appears as a light yellow oil .

  • Strain-Promoted Alkyne-Azide Cycloaddition: The DBCO group reacts with azides to form stable triazole linkages, a reaction characterized by its rapid kinetics and high specificity.
  • Inverse Electron Demand Diels-Alder Reaction: The TCO moiety reacts with tetrazines, leading to the formation of dihydropyridazine linkages. This reaction is particularly advantageous due to its speed and selectivity, making it suitable for use in complex biological environments .

These reactions are crucial for applications in bioconjugation, allowing for the selective attachment of biomolecules under mild conditions.

DBCO-PEG3-TCO exhibits significant biological activity due to its bioorthogonal properties, enabling it to function effectively in living organisms without interfering with native biological processes. Its high chemoselectivity allows it to selectively react with azides and tetrazines while remaining inert to other functional groups commonly found in biological samples. This characteristic makes it an excellent candidate for applications such as:

  • Fluorescent Imaging: Facilitating the tagging of biomolecules for visualization.
  • Drug Delivery: Serving as a linker in antibody-drug conjugates (ADCs), allowing targeted delivery of therapeutics.
  • Radiochemistry: Enhancing the targeting capabilities of radiolabeled compounds for imaging and therapy .

DBCO-PEG3-TCO has diverse applications across various fields:

  • Bioconjugation: Used extensively in linking biomolecules for research and therapeutic purposes.
  • Antibody-Drug Conjugates: Acts as a non-cleavable linker that connects antibodies to cytotoxic drugs, enhancing targeted therapy efficacy.
  • Imaging Techniques: Facilitates the labeling of proteins or cells for imaging studies in live systems.
  • Drug Development: Assists in developing prodrugs that can be activated selectively within biological environments .

Interaction studies involving DBCO-PEG3-TCO have demonstrated its effectiveness in various bioconjugation scenarios. For instance, its ability to form stable covalent bonds with tetrazine-containing molecules has been validated through kinetic studies showing rapid reaction rates even in complex biological matrices. These studies emphasize the compound's utility in real-time imaging and tracking of biological processes within living organisms .

Several compounds share similarities with DBCO-PEG3-TCO, particularly in their use as linkers or reagents in bioconjugation:

Compound NameKey FeaturesUniqueness
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)Contains maleimide for thiol conjugation; versatile linkerCombines three functionalities (maleimide, DBCO, TCO)
TCO*-PEG3-DBCOFocuses on TCO and DBCO reactivityPrimarily emphasizes click chemistry without PEG spacer
DBCO-PEG4Similar DBCO functionality but lacks TCO groupLimited to alkyne-azide cycloaddition only

DBCO-PEG3-TCO stands out due to its dual reactive functionalities (DBCO and TCO) combined with the hydrophilic PEG spacer, which enhances solubility and reduces aggregation in biological systems .

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

631.32575078 g/mol

Monoisotopic Mass

631.32575078 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-10-2024

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